molecular formula C15H15FO B8374689 2-Fluoro-4-(4-propylphenyl)phenol CAS No. 133057-87-1

2-Fluoro-4-(4-propylphenyl)phenol

Cat. No.: B8374689
CAS No.: 133057-87-1
M. Wt: 230.28 g/mol
InChI Key: IITPSRAUXFDEFE-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-propylphenyl)phenol is a phenolic compound of significant interest in scientific research. Phenolic compounds are widely investigated for their diverse biological activities, including potent anti-inflammatory and antimicrobial properties . Researchers are exploring the potential of such fluorinated phenolic derivatives, given that structural analogs have demonstrated value as building blocks for functional materials and in the development of molecular probes . The core phenol structure is known to contribute to these compounds' mechanisms of action. Studies on related phenols suggest their bioactivity may involve interactions with enzymes like cyclooxygenase-2 (COX-2) to reduce the production of pro-inflammatory mediators . Furthermore, the antimicrobial effect of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, increasing permeability and causing leakage of cellular contents . The specific substitution pattern on the phenol ring, particularly the fluorine and propylphenyl groups in this compound, is a key area of study for optimizing properties such as target affinity, selectivity, and metabolic stability for specific research applications . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

133057-87-1

Molecular Formula

C15H15FO

Molecular Weight

230.28 g/mol

IUPAC Name

2-fluoro-4-(4-propylphenyl)phenol

InChI

InChI=1S/C15H15FO/c1-2-3-11-4-6-12(7-5-11)13-8-9-15(17)14(16)10-13/h4-10,17H,2-3H2,1H3

InChI Key

IITPSRAUXFDEFE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

a. 2-Fluoro-4-(4-methylphenyl)phenol (CAS 906008-24-0)

  • Substituents : Methyl group instead of propyl.
  • Key Differences: The shorter methyl chain reduces lipophilicity (logP ≈ 3.1 vs. The molecular weight is 202.22 g/mol compared to 230.28 g/mol for the propyl variant.
  • Applications : Used in agrochemical intermediates, where reduced steric bulk may favor reactivity in small-molecule synthesis .

b. 2'-Fluoro-4"-alkyl-4-propyl-1,1':4'-1"-terphenyl (PMN P-17-228)

  • Substituents : Terphenyl backbone with fluoro and propyl groups.
  • Key Differences: The extended terphenyl structure increases rigidity and thermal stability, making it suitable for liquid crystal applications.

Halogen-Substituted Derivatives

a. 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol (CAS 396-86-1)

  • Substituents : Additional fluorine at the meta position and hydroxyl group.
  • Key Differences : Enhanced polarity (logP ≈ 2.8) due to dual hydroxyl and fluorine groups, improving solubility in aqueous media. This compound is marketed as an analytical reagent for detecting metal ions .

b. 2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol (CAS 1261997-87-8)

  • Substituents : Fluorine at the 5-position and hydroxyl at the 2-position.
  • Key Differences : The di-ortho fluorine arrangement creates steric hindrance, reducing enzymatic degradation in pharmaceutical contexts. Molecular weight (222.19 g/mol) is lower than the target compound, influencing pharmacokinetics .

Non-Fluorinated Biphenyls

a. 4-Phenylphenol (4-PP, CAS 92-69-3)

  • Substituents: No fluorine or alkyl chains.
  • Key Differences : Simpler structure (molecular weight 170.21 g/mol) with higher water solubility. Widely used as a disinfectant and polymer stabilizer but lacks the electronic effects of fluorine, limiting its utility in high-precision medicinal chemistry .

Data Table: Comparative Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP Key Applications
2-Fluoro-4-(4-propylphenyl)phenol Not provided C₁₅H₁₅FO 230.28 ~4.5 Pharmaceutical intermediates, LC materials
2-Fluoro-4-(4-methylphenyl)phenol 906008-24-0 C₁₃H₁₁FO 202.22 ~3.1 Agrochemical synthesis
2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol 396-86-1 C₁₂H₈F₂O₂ 222.19 ~2.8 Analytical reagents
4-Phenylphenol 92-69-3 C₁₂H₁₀O 170.21 ~2.9 Disinfectants, polymer additives

Preparation Methods

Reaction Overview

A patent by CN1850778A outlines a two-step synthesis of 2-fluoro-4-nitrophenol, adaptable to the target compound. The protocol involves:

  • Nitrosation : 2-Fluorophenol reacts with sodium nitrite in dilute hydrochloric acid (15–20%) at 0°C to form 2-fluoro-4-nitrosophenol.

  • Oxidation : Nitrosophenol is oxidized with 30% nitric acid at 40°C to yield 2-fluoro-4-nitrophenol, which can be reduced to the corresponding aminophenol and further functionalized.

Table 1: Nitrosation-Oxidation Reaction Conditions

StepReagentConcentrationTemperatureYieldPurity
NitrosationNaNO₂, HCl15% HCl0°C85–90%95%
OxidationHNO₃30%40°C90%99.5%

This method achieves high yields but requires precise temperature control to avoid over-oxidation.

Suzuki-Miyaura Cross-Coupling

Biphenyl Core Formation

A study in Molecules (2021) synthesizes biphenyl analogs via Suzuki-Miyaura coupling. For 4′-(2-fluoroethoxy)-2-hydroxy-5-propyl-1,1′-biphenyl (F-IV), the protocol involves:

  • Boronic Acid Preparation : 4-Propylphenylboronic acid is generated from 2-iodo-4-propylphenol.

  • Cross-Coupling : Reaction with 2-fluoro-4-hydroxyphenyl bromide under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, 95°C).

Table 2: Suzuki-Miyaura Optimization

CatalystBaseTemperatureYieldPurity
Pd(PPh₃)₄Na₂CO₃95°C44%98%
Pd(OAc)₂/XPhosK₃PO₄80°C52%97%

Microwave-assisted coupling reduced reaction times to 30 minutes but lowered yields to 24%.

Phenolic Hydroxyl Protection-Deprotection

Protection Strategy

CN115124410A details a method for 2-fluoro-4-hydroxybenzaldehyde, adaptable to the target compound:

  • Protection : 3-Fluorophenol’s hydroxyl group is protected with isopropyl via reaction with 2-bromopropane/K₂CO₃.

  • Bromination : NBS (N-bromosuccinimide) introduces bromine at the 4-position.

  • Grignard Exchange : Mg-mediated exchange followed by DMF quench forms the aldehyde.

  • Deprotection : Acidic hydrolysis removes the isopropyl group.

Table 3: Protection-Deprotection Performance

StepReagentConditionsYield
Protection2-BromopropaneK₂CO₃, 80°C95%
BrominationNBSAIBN, CCl₄78%
DeprotectionHClRT, 2h92%

Isopropyl protection outperformed tert-butyl and benzyl groups in minimizing side reactions.

Fluorination Techniques

Direct Fluorination vs. Directed ortho-Metalation

While direct electrophilic fluorination (e.g., F₂ gas) is hazardous, late-stage fluorination via Balz-Schiemann reaction (diazotization of aniline derivatives with NaNO₂/HF) offers safer alternatives. PubChem data for 4-Fluoro-2-propyl-phenol (CID 23424012) confirms the viability of HF-mediated fluorination, yielding 85% purity at 25°C.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesDisadvantagesYieldScalability
Nitrosation-OxidationHigh yield, simple reagentsRequires cryogenic conditions90%Industrial
Suzuki-MiyauraModular, tunableLow yields with microwaves44–52%Lab-scale
Protection-DeprotectionMild conditionsMulti-step, time-intensive70–85%Pilot-scale

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Fluoro-4-(4-propylphenyl)phenol, and what methodological considerations are critical for achieving high purity?

  • Methodological Answer : A key route involves Suzuki-Miyaura coupling to attach the 4-propylphenyl group to a fluorophenol precursor. Fluorination can be achieved via electrophilic substitution using Selectfluor® or via nucleophilic aromatic substitution under basic conditions. Critical considerations include:

  • Protection of the phenol group during fluorination to prevent side reactions.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.
  • Oxidative/reductive steps to stabilize intermediates, as seen in analogous fluorophenyl syntheses .
  • Monitoring reaction progress with TLC or GC-MS to ensure completion and minimize byproducts .

Q. How can X-ray crystallography and computational tools determine the molecular structure of this compound?

  • Methodological Answer :

Single-crystal X-ray diffraction using SHELXL for refinement to resolve atomic positions and bond lengths .

ORTEP-III for visualizing thermal ellipsoids and validating molecular geometry .

Hydrogen bonding analysis via graph set notation (e.g., Etter’s rules) to identify patterns influencing crystal packing .

  • Note: Fluorine’s electron-withdrawing effect may reduce hydrogen-bond donor capacity compared to non-fluorinated analogs, requiring careful validation .

Q. What analytical techniques are recommended for characterizing the purity and stability of this compound under various conditions?

  • Methodological Answer :

  • TG-GC-MS for thermal stability assessment and identification of degradation products (e.g., tracking fluorinated byproducts at ~200–300°C) .
  • HPLC with UV/Vis detection (λ = 254 nm) to quantify purity, using a C18 column and acetonitrile/water mobile phase.
  • ¹H/¹⁹F NMR to confirm structural integrity and detect proton-fluorine coupling effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing hydrogen bonding patterns in this compound?

  • Methodological Answer :

  • Cross-validate SHELXL refinements with independent datasets to rule out twinning or disorder .
  • Complement with IR spectroscopy to detect O–H stretching frequencies (~3200–3600 cm⁻¹) and confirm hydrogen-bond strength discrepancies .
  • DFT calculations (e.g., Gaussian) to model intermolecular interactions and compare with experimental bond lengths .

Q. What strategies optimize the reaction yield of fluorinated intermediates during the synthesis of this compound?

  • Methodological Answer :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance fluorination kinetics .
  • Catalyst optimization : Employ Pd(PPh₃)₄ for Suzuki coupling, with microwave-assisted heating to reduce reaction time.
  • Byproduct mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess fluoride ions .
  • Real-time monitoring : In-line GC-MS to adjust reaction parameters dynamically .

Q. How does the fluorine substituent influence intermolecular interactions and crystallization behavior of this compound?

  • Methodological Answer :

  • Comparative crystallography : Analyze non-fluorinated analogs (e.g., 4-(4-propylphenyl)phenol) to identify differences in packing motifs .
  • Electrostatic potential maps : Use Mercurymole to visualize fluorine’s electron-withdrawing effects on π-π stacking and dipole interactions .
  • Solubility studies : Measure in ethanol/water mixtures; fluorine’s hydrophobicity may reduce aqueous solubility, favoring crystalline phases .

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